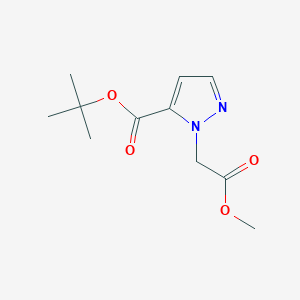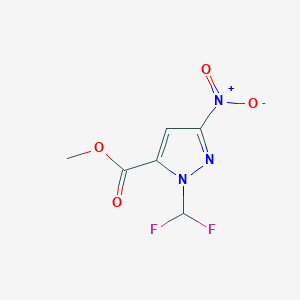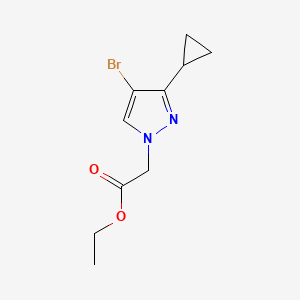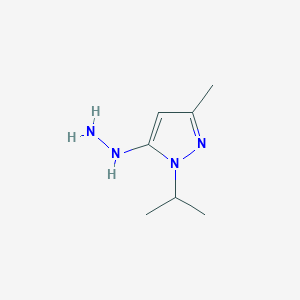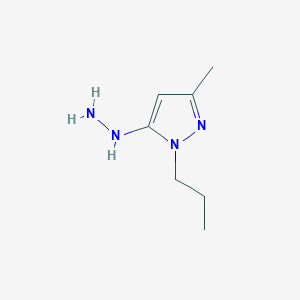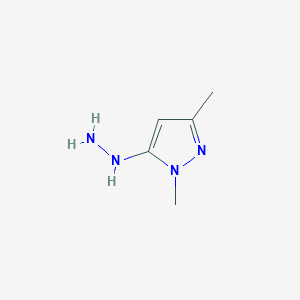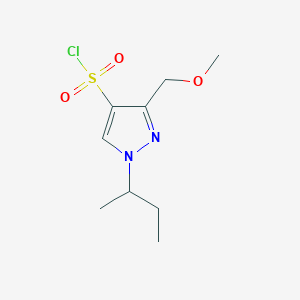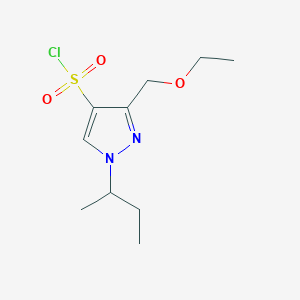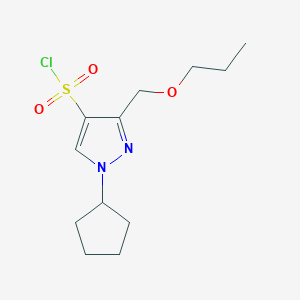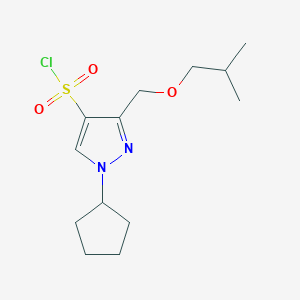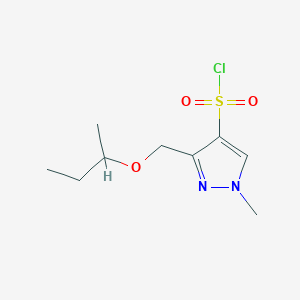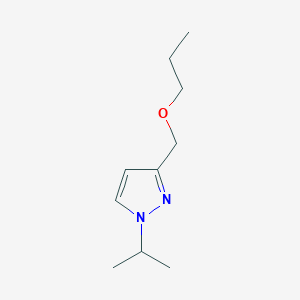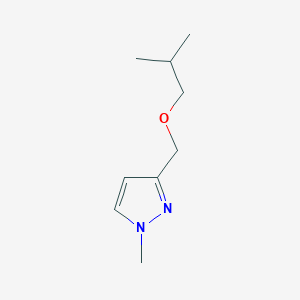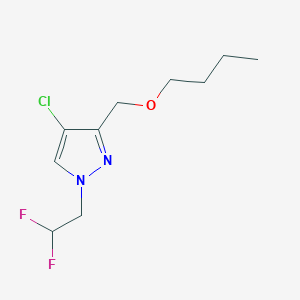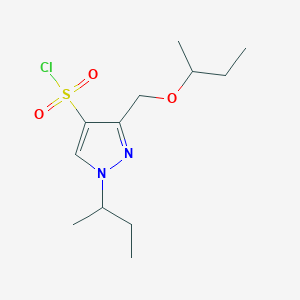
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride is a complex organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of the pyrazole ring, along with the sec-butyl and sec-butoxymethyl groups, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps. One common method is the reaction of a pyrazole derivative with sec-butyl chloride in the presence of a base to form the sec-butylated pyrazole. This intermediate is then reacted with sec-butoxymethyl chloride under basic conditions to introduce the sec-butoxymethyl group. Finally, the sulfonyl chloride group is introduced by reacting the compound with chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The reactions would be optimized for yield and purity, and the use of continuous flow reactors might be employed to improve efficiency and safety. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure the highest quality product.
Chemical Reactions Analysis
Types of Reactions
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Usually performed in aqueous acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids, depending on the specific reaction and conditions used.
Scientific Research Applications
3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical tool to modify proteins or other biomolecules through sulfonylation reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride exerts its effects typically involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, modifying the structure and function of the target molecules. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biochemical assays or drug development.
Comparison with Similar Compounds
Similar Compounds
- 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonamide
- 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonate
- 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonothioate
Uniqueness
What sets 3-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole-4-sulfonyl chloride apart from similar compounds is its sulfonyl chloride group, which is highly reactive and versatile in chemical synthesis. This reactivity allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1-butan-2-yl-3-(butan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3S/c1-5-9(3)15-7-12(19(13,16)17)11(14-15)8-18-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCZZFWSOQNGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COC(C)CC)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
